molecular formula C16H14ClN5OS B10985859 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10985859
M. Wt: 359.8 g/mol
InChI Key: MZFKEFLURJCNGI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.

    Attachment of the chlorophenyl group: This step can be carried out via a nucleophilic aromatic substitution reaction.

    Formation of the carboxamide group: This is typically done through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide will depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-chlorophenyl, 5-cyclopropyl-1,3,4-thiadiazol-2-yl, and 1-methyl-1H-pyrazole-5-carboxamide groups in a single molecule gives 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide unique properties that may not be found in other similar compounds. These properties could include specific biological activity, chemical reactivity, or physical characteristics.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c1-22-13(8-12(21-22)10-4-2-3-5-11(10)17)14(23)18-16-20-19-15(24-16)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,18,20,23)

InChI Key

MZFKEFLURJCNGI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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